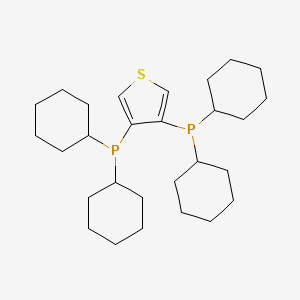

3,4-Bis(dicyclohexylphosphino)thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H46P2S |

|---|---|

Molecular Weight |

476.7 g/mol |

IUPAC Name |

dicyclohexyl-(4-dicyclohexylphosphanylthiophen-3-yl)phosphane |

InChI |

InChI=1S/C28H46P2S/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-31-22-28(27)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h21-26H,1-20H2 |

InChI Key |

LOXJRCIDKVLPQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CSC=C3P(C4CCCCC4)C5CCCCC5 |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Bis Dicyclohexylphosphino Thiophene and Its Metal Complexes

Synthesis of 3,4-Bis(dicyclohexylphosphino)thiophene (dcypt)

The synthesis of 3,4-Bis(dicyclohexylphosphino)thiophene (dcypt) is typically achieved through a multi-step process that begins with the preparation of a suitable thiophene (B33073) precursor, followed by the introduction of the dicyclohexylphosphino moieties.

A common precursor for the synthesis of dcypt is 3,4-dibromothiophene (B32776). Several methods for the preparation of 3,4-dibromothiophene have been reported. One approach involves the selective dehalogenation of 2,3,4,5-tetrabromothiophene using a reducing agent such as zinc powder in acetic acid. nih.govresearchgate.net Another method starts from the more readily available 2-bromothiophene, which is treated with a mixture of sodamide and potassium tert-butoxide in liquid ammonia (B1221849) to yield 3,4-dibromothiophene. nsf.gov

Once 3,4-dibromothiophene is obtained, the dicyclohexylphosphino groups are introduced via a lithium-halogen exchange reaction followed by quenching with an electrophilic phosphorus source. The 3,4-dibromothiophene is treated with two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This reaction generates the 3,4-dilithiothiophene intermediate in situ.

Scheme 1: Synthesis of 3,4-Bis(dicyclohexylphosphino)thiophene (dcypt)

The crude product is then purified using standard techniques such as column chromatography or recrystallization to afford the pure dcypt ligand as a solid.

Synthetic Routes for Group 10 Metal Complexes of dcypt

The dcypt ligand readily coordinates to various transition metals, particularly those in Group 10, to form stable complexes that are often used as catalyst precursors.

Nickel(II) Complexes of dcypt

Nickel(II) complexes of dcypt can be synthesized by reacting the dcypt ligand with a suitable nickel(II) salt. A common precursor is nickel(II) chloride (NiCl₂). The reaction is typically carried out by stirring a solution of dcypt with a solution of NiCl₂ in an appropriate solvent, such as ethanol (B145695) or a chlorinated solvent like dichloromethane (B109758), at room temperature or with gentle heating. researchgate.net The resulting complex, [NiCl₂(dcypt)], can then be isolated by filtration or by removal of the solvent.

General Reaction Scheme for the Synthesis of [NiCl₂(dcypt)]

dcypt + NiCl₂ → [NiCl₂(dcypt)]

Palladium(II) Complexes of dcypt

The synthesis of palladium(II) complexes of dcypt follows a similar strategy to that of the nickel complexes. A common and convenient palladium precursor is bis(acetonitrile)palladium(II) dichloride, [PdCl₂(CH₃CN)₂], or sodium tetrachloropalladate(II), Na₂[PdCl₄]. researchgate.netmit.edu The reaction involves treating a solution of the palladium precursor with one equivalent of the dcypt ligand in a suitable solvent, such as dichloromethane or ethanol. The desired complex, [PdCl₂(dcypt)], precipitates from the reaction mixture and can be collected by filtration.

General Reaction Scheme for the Synthesis of [PdCl₂(dcypt)]

dcypt + [PdCl₂(CH₃CN)₂] → [PdCl₂(dcypt)] + 2 CH₃CN

An alternative precursor that can be employed is bis(dibenzylideneacetone)palladium(0), Pd(dba)₂. organic-chemistry.org

Platinum(0/II) Complexes of dcypt

Platinum(II) complexes of dcypt can be prepared from readily available platinum precursors. A common starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). nih.gov The reaction of K₂[PtCl₄] with dcypt in a suitable solvent system, often a mixture of water and an organic solvent to facilitate dissolution of both reactants, leads to the formation of the [PtCl₂(dcypt)] complex.

Another versatile precursor is dichloro(1,5-cyclooctadiene)platinum(II), [PtCl₂(COD)]. mit.edu The COD ligand is labile and can be readily displaced by the stronger dcypt ligand upon reaction in a solvent like dichloromethane to yield [PtCl₂(dcypt)].

General Reaction Scheme for the Synthesis of [PtCl₂(dcypt)]

dcypt + K₂[PtCl₄] → [PtCl₂(dcypt)] + 2 KCl

The synthesis of Platinum(0) complexes with phosphine (B1218219) ligands often involves the reduction of a Pt(II) precursor in the presence of the ligand or the displacement of weakly bound ligands from a Pt(0) precursor. For example, a Pt(0) complex of dcypt could potentially be synthesized by reacting a precursor like Pt(dba)₂ with the dcypt ligand.

Preparation of Catalytically Active Precursors and In Situ Catalyst Generation Utilizing dcypt

In many catalytic applications, the active catalyst is generated in situ from a stable metal precursor and the desired ligand. This approach avoids the need to isolate and handle potentially sensitive and unstable active catalytic species.

For nickel-catalyzed reactions, a common and highly reactive precursor is bis(1,5-cyclooctadiene)nickel(0), [Ni(COD)₂]. chemrxiv.org The in situ generation of the active Ni(0)/dcypt catalyst is achieved by simply mixing [Ni(COD)₂] with the dcypt ligand in the reaction vessel just prior to the addition of the substrates. The labile COD ligands are readily displaced by the dcypt ligand to form the active catalytic species.

Similarly, for palladium-catalyzed cross-coupling reactions, palladium(0) precursors such as tris(dibenzylideneacetone)dipalladium(0), [Pd₂(dba)₃], or bis(dibenzylideneacetone)palladium(0), [Pd(dba)₂], are frequently used. nih.gov The active Pd(0)/dcypt catalyst is generated in situ by combining the palladium precursor and the dcypt ligand in the reaction mixture. The dba ligands are easily displaced, allowing for the formation of the desired phosphine-ligated palladium(0) species that enters the catalytic cycle.

The choice of precursor and the method of catalyst generation can have a significant impact on the efficiency and outcome of the catalytic reaction. Therefore, the optimization of these parameters is often crucial for achieving high yields and selectivities.

Coordination Chemistry of 3,4 Bis Dicyclohexylphosphino Thiophene with Transition Metals

Ligand Design Principles and Electronic/Steric Properties of dcypt

The design of a ligand is crucial as its steric and electronic properties directly influence the reactivity, stability, and selectivity of the resulting metal complex. nih.govnih.gov In dcypt, the interplay between the bulky dicyclohexylphosphino moieties and the aromatic thiophene (B33073) spacer creates a distinct coordination environment.

Influence of Dicyclohexylphosphino Moieties and the Thiophene Backbone on Ligand Properties

The dicyclohexylphosphino groups are significant contributors to the steric profile of the dcypt ligand. The cyclohexane (B81311) rings are bulky and conformationally flexible, which allows them to create a sterically demanding pocket around the metal center. This steric hindrance can be advantageous in catalytic applications by promoting specific reaction pathways and preventing catalyst deactivation. The size of these groups can be quantified by the Tolman cone angle, a measure of the steric bulk of a phosphine (B1218219) ligand. uleth.ca

Electronically, the dicyclohexylphosphino groups are strong σ-donors due to the electron-releasing nature of the alkyl cyclohexyl groups. This strong σ-donation increases the electron density on the metal center, which can influence its reactivity. uleth.ca

The thiophene backbone is not merely a passive linker for the two phosphine groups. As an aromatic heterocycle, it contributes to the electronic properties of the ligand. derpharmachemica.com The sulfur atom in the thiophene ring can potentially interact with the metal center, although P,P-chelation is the dominant coordination mode. The thiophene ring also imparts a degree of rigidity to the ligand backbone, which is a key factor in determining the bite angle. Furthermore, the π-system of the thiophene ring can engage in electronic communication with the metal center, potentially participating in π-backbonding interactions. researchgate.net This interaction involves the donation of electron density from the metal's d-orbitals into the antibonding orbitals of the ligand. uleth.ca

Bite Angle Considerations and Their Impact on Metal Coordination Geometry

The bite angle, defined as the P-M-P angle in a chelated diphosphine complex, is a critical parameter in coordination chemistry. wikipedia.orgrsc.org It is largely determined by the geometry of the ligand backbone. uva.nl The thiophene backbone in dcypt enforces a specific geometric constraint on the two phosphorus atoms, leading to a characteristic bite angle upon coordination to a metal center.

The "natural bite angle" is the preferred coordination angle of a diphosphine ligand, determined by the inherent flexibility and structure of its backbone. uva.nl Ligands with different backbones will have different natural bite angles. For instance, ligands with more flexible backbones can accommodate a wider range of bite angles, while more rigid backbones, like the one in dcypt, will impose a more specific angle. psu.edu

The bite angle has a profound impact on the geometry of the resulting metal complex and, consequently, its catalytic activity. For example, in square planar or octahedral complexes, a bite angle of around 90° is often preferred. wikipedia.orgcmu.edu In trigonal bipyramidal complexes, ligands with larger bite angles (around 120°) may preferentially occupy equatorial positions. wikipedia.org By dictating the coordination geometry, the bite angle can influence the accessibility of the metal center to substrates and control the selectivity of catalytic reactions. rsc.org

| Property | Description | Influence on Coordination Chemistry |

|---|---|---|

| Steric Properties | Dominated by the bulky dicyclohexylphosphino groups. | Creates a sterically hindered pocket around the metal, influencing substrate approach and selectivity. |

| Electronic Properties | Strong σ-donation from phosphine groups; potential π-acceptor character from the thiophene backbone. | Modulates the electron density at the metal center, affecting its reactivity and catalytic cycle. |

| Bite Angle | Constrained by the rigid thiophene backbone. | Dictates the geometry of the metal complex, which in turn affects stability and catalytic performance. |

Structural Elucidation of dcypt Metal Complexes

Understanding the precise three-dimensional structure of metal-dcypt complexes is fundamental to rationalizing their reactivity. X-ray crystallography is the primary tool for obtaining this detailed structural information. wikipedia.org

X-ray Crystallographic Analysis of Metal-dcypt Adducts and Intermediates

Crystallographic studies can also capture snapshots of reaction intermediates, providing valuable mechanistic information. nih.gov By isolating and structurally characterizing intermediates in a catalytic cycle, chemists can gain a deeper understanding of how the catalyst functions. The structural data from X-ray analysis is often correlated with spectroscopic data to provide a comprehensive picture of the complex in both the solid state and in solution. spuvvn.edu

Geometric Conformations and Diverse Coordination Modes in dcypt Complexes

The dcypt ligand typically coordinates to a single metal center in a bidentate fashion, forming a chelate ring. The geometry around the metal center is highly dependent on the metal's identity, its oxidation state, and the other ligands present. Common geometries for transition metal complexes include square planar, tetrahedral, trigonal bipyramidal, and octahedral. fiveable.me

While the P,P-chelation mode is predominant, the thiophene backbone introduces the possibility of alternative or supplementary coordination modes. Although less common, the sulfur atom of the thiophene ring could potentially coordinate to a metal center, or the π-system of the ring could engage in η² or other π-coordination modes. researchgate.net These alternative coordination modes, if present, would significantly alter the electronic properties and reactivity of the complex.

| Structural Parameter | Significance | Information Gained |

|---|---|---|

| M-P Bond Lengths | Indicates the strength of the metal-phosphine bond. | Reflects the electronic donation from the ligand to the metal. Shorter bonds suggest stronger interaction. |

| P-M-P Bite Angle | A key descriptor of the ligand's geometric constraint. | Influences the overall geometry of the complex and its catalytic selectivity. |

| Coordination Geometry | Describes the arrangement of ligands around the metal center. | Determines the steric accessibility of the metal and potential reaction pathways. |

| Torsional Angles | Describes the conformation of the chelate ring and cyclohexyl groups. | Provides insight into the steric environment and conformational dynamics of the ligand. |

Reactivity and Stability Considerations of dcypt Coordination Compounds

The reactivity and stability of dcypt coordination compounds are intrinsically linked to their structural and electronic properties. solubilityofthings.comresearchgate.net Stability can be considered from both a thermodynamic and a kinetic perspective. fiveable.meyoutube.com Thermodynamic stability relates to the equilibrium position of complex formation, while kinetic stability refers to the lability of the ligands. youtube.com

The strong σ-donating ability of the dcypt ligand generally leads to the formation of thermodynamically stable complexes with a wide range of transition metals. researchgate.net The chelate effect, where a bidentate ligand forms a more stable complex than two analogous monodentate ligands, also contributes significantly to the thermodynamic stability of dcypt complexes. researchgate.net

The steric bulk of the dicyclohexylphosphino groups plays a crucial role in the kinetic stability of these complexes. The bulky groups can protect the metal center from unwanted side reactions or decomposition pathways, thereby enhancing the catalyst's lifetime. However, this same steric hindrance can also influence the rate of substrate binding and product release, which are key steps in any catalytic cycle.

Examination of Oxidative Addition Pathways in dcypt Metal Complexes

Detailed research findings, including mechanistic pathways (e.g., concerted, SN2-type, radical), kinetic data, and spectroscopic studies on the oxidative addition of various substrates to transition metal complexes of 3,4-Bis(dicyclohexylphosphino)thiophene are not available in the reviewed literature.

Analysis of Reductive Elimination Processes Involving dcypt-Ligated Species

Specific studies detailing the mechanisms, rates, and products of reductive elimination from transition metal complexes bearing the 3,4-Bis(dicyclohexylphosphino)thiophene ligand, particularly for C-C, C-H, and C-X bond formation, could not be found.

Catalytic Applications of 3,4 Bis Dicyclohexylphosphino Thiophene Metal Complexes

Nickel-Catalyzed Transformations Mediated by dcypt Ligand Systems

The combination of nickel and the dcypt ligand creates a powerful catalytic system capable of mediating a variety of synthetic transformations. This system has proven particularly adept at facilitating reactions that are often challenging with other catalysts, such as the cross-coupling of traditionally unreactive electrophiles.

α-Arylation Reactions

The introduction of an aryl group at the α-position of a carbonyl compound is a fundamental transformation in organic synthesis. Nickel catalysts supported by the dcypt ligand have enabled the use of readily available phenol (B47542) derivatives as arylating agents for ketones, esters, and amides.

The nickel-catalyzed α-arylation of ketones with phenol derivatives, such as esters and carbamates, provides a valuable route to α-aryl ketones. nagoya-u.ac.jpjyamaguchi-lab.com The use of the air-stable dcypt ligand is crucial for the success of this transformation. nagoya-u.ac.jpjyamaguchi-lab.com This method offers an alternative to traditional palladium-catalyzed methods, which often require more expensive and less accessible aryl halides. jyamaguchi-lab.com

The reaction typically employs a nickel(0) precursor, such as Ni(cod)₂, in combination with dcypt and a base. The reaction proceeds via the oxidative addition of the C–O bond of the phenol derivative to the nickel(0) center, a step facilitated by the electron-rich nature of the dcypt ligand.

Table 1: Nickel-Catalyzed α-Arylation of Ketones with Phenyl Pivalate (B1233124)

| Entry | Ketone | Aryl Pivalate | Product | Yield (%) |

| 1 | Acetophenone | Phenyl pivalate | 1,2-diphenyl-1-ethanone | 85 |

| 2 | Propiophenone | Phenyl pivalate | 1-phenyl-2-phenyl-1-propanone | 78 |

| 3 | Cyclohexanone | Phenyl pivalate | 2-phenylcyclohexan-1-one | 92 |

Reaction conditions: Ni(cod)₂ (5 mol %), dcypt (10 mol %), NaOtBu (1.5 equiv), ketone (1.0 equiv), aryl pivalate (1.2 equiv), toluene, 120 °C, 24 h.

Building on the success with ketones, the nickel/dcypt catalytic system has been extended to the more challenging α-arylation of esters and amides with phenol derivatives. nih.govacs.org This reaction provides access to α-aryl esters and amides, which are important precursors for α-aryl carboxylic acids and β-arylamines. nih.govacs.org The catalyst is typically generated in situ from Ni(cod)₂, dcypt, and a phosphate (B84403) base. nih.govacs.org

The choice of the activating group on the phenol is important, with O-arylpivalates and O-arylcarbamates being effective arylating agents. acs.org The dcypt ligand has been shown to be superior to other phosphine (B1218219) ligands in these transformations. ereztech.com

Table 2: Nickel-Catalyzed α-Arylation of Esters and Amides

| Entry | Substrate | Arylating Agent | Product | Yield (%) |

| 1 | Methyl acetate | Phenyl N,N-dimethylcarbamate | Methyl 2-phenylacetate | 75 |

| 2 | Ethyl propionate | 4-Methoxyphenyl pivalate | Ethyl 2-(4-methoxyphenyl)propanoate | 81 |

| 3 | N,N-Dimethylacetamide | Phenyl pivalate | N,N-Dimethyl-2-phenylacetamide | 88 |

Reaction conditions: Ni(cod)₂ (5 mol %), dcypt (10 mol %), K₃PO₄ (2.0 equiv), substrate (1.0 equiv), arylating agent (1.2 equiv), dioxane, 120 °C, 24 h.

Decarbonylative Transformations

Decarbonylative coupling reactions, where a carbonyl group is extruded from one of the coupling partners, represent an efficient strategy for the formation of new bonds. The nickel/dcypt system has been successfully applied to decarbonylative diaryl ether synthesis and the synthesis of aryl nitriles from aromatic esters.

A novel method for the synthesis of diaryl ethers involves the decarbonylative etherification of aromatic esters catalyzed by nickel. This reaction utilizes the dcypt ligand to facilitate the coupling of an aromatic ester with a phenol, leading to the formation of a diaryl ether and the release of carbon monoxide. acs.org This approach avoids the need for pre-functionalized aryl halides typically used in traditional Ullmann or Buchwald-Hartwig ether syntheses. The reaction can be performed on a gram scale with excellent yields. nih.gov

Table 3: Nickel-Catalyzed Decarbonylative Diaryl Ether Synthesis

| Entry | Aromatic Ester | Phenol | Product | Yield (%) |

| 1 | Phenyl benzoate | Phenol | Diphenyl ether | 91 |

| 2 | Methyl 4-methoxybenzoate | 4-Cresol | 4-Methoxy-4'-methyldiphenyl ether | 85 |

| 3 | Naphthyl 2-naphthoate | 2-Naphthol | Di(2-naphthyl) ether | 88 |

Reaction conditions: Ni(cod)₂ (5 mol %), dcypt (10 mol %), K₂CO₃ (2.0 equiv), aromatic ester (1.0 equiv), phenol (1.2 equiv), mesitylene, 160 °C, 24 h.

The nickel-catalyzed decarbonylative cyanation of aromatic esters provides a direct route to aryl nitriles. acs.orgnih.gov This transformation is facilitated by the dcypt ligand and utilizes aminoacetonitriles as the cyanide source, offering an advantage over toxic metal cyanides. acs.orgthieme-connect.de The reaction demonstrates broad substrate scope, tolerating a variety of functional groups on the aromatic ester. nih.gov This method is significant as it allows for the synthesis of aryl nitriles without the generation of stoichiometric metal or halogen-containing waste products. acs.orgnih.gov

Table 4: Nickel-Catalyzed Decarbonylative Cyanation of Aromatic Esters

| Entry | Aromatic Ester | Cyanating Agent | Product | Yield (%) |

| 1 | Phenyl benzoate | N-Morpholinoacetonitrile | Benzonitrile | 76 |

| 2 | Methyl 4-chlorobenzoate | N-Piperidinoacetonitrile | 4-Chlorobenzonitrile | 82 |

| 3 | Ethyl 2-naphthoate | N,N-Dimethylaminoacetonitrile | 2-Naphthonitrile | 85 |

Reaction conditions: Ni(OAc)₂ (5 mol %), dcypt (10 mol %), K₃PO₄ (2.0 equiv), aromatic ester (1.0 equiv), cyanating agent (1.5 equiv), DMA, 130 °C, 24 h.

Palladium-Catalyzed Transformations Employing dcypt Ligand Frameworks

While dcypt is well-utilized in nickel catalysis, its applications with palladium are also of interest, particularly in cross-coupling reactions where ligand properties can significantly influence reaction outcomes.

Catalysis with Other Transition Metals Complexed to dcypt (e.g., Group 10 metals)

The utility of the 3,4-Bis(dicyclohexylphosphino)thiophene ligand extends to other transition metals, particularly those within Group 10 of the periodic table, which includes nickel, palladium, and platinum. As detailed in sections 4.1.3 and 4.1.4, nickel, a Group 10 metal, forms highly effective catalysts with dcypt for cyanation and C-H alkenylation reactions. organic-chemistry.orgmiami.eduereztech.comnih.govosti.gov The electronic properties of dcypt make it a suitable ligand for stabilizing the various oxidation states of these metals throughout a catalytic cycle. While specific catalytic applications for platinum complexes bearing the dcypt ligand were not detailed in the search results, the established success with nickel suggests potential for dcypt in developing catalytic systems with other Group 10 metals.

Ligand Robustness and Practical Considerations in Synthetic Catalysis

The effectiveness of a ligand in industrial or large-scale synthesis is heavily dependent on its robustness and practical handling characteristics. The dcypt ligand, being an air-sensitive solid, requires handling under inert atmosphere conditions to prevent oxidation of the phosphine groups, which would render it inactive for catalysis. ereztech.com

The reported applications of dcypt in nickel-catalyzed reactions provide insights into its practical utility. For instance, in the C-H alkenylation of imidazoles, the catalytic system can be formed in situ from an air-stable Ni(II) precursor, which is a practical advantage. osti.gov The catalyst loadings and reaction conditions (e.g., temperature, reaction time) required for the cyanation and alkenylation reactions indicate that the Ni-dcypt complex is an efficient catalyst, achieving good yields without the need for excessively high catalyst concentrations or harsh conditions. However, detailed studies on the thermal stability, turnover number, and recyclability of dcypt-based catalysts were not found in the provided search results. These factors are critical for assessing the full practical and economic viability of a catalytic system in large-scale applications.

Mechanistic Investigations of 3,4 Bis Dicyclohexylphosphino Thiophene Catalyzed Reactions

Elucidation of Proposed Catalytic Cycles

Complexes of 3,4-Bis(dicyclohexylphosphino)thiophene with transition metals such as nickel (Ni) and palladium (Pd) are effective catalysts for a variety of cross-coupling reactions. kanto.co.jp These include decarbonylative diaryl ether synthesis, cyanation of phenol (B47542) derivatives, α-arylation of carbonyl compounds, and C-H alkenylation of imidazoles. kanto.co.jp

A representative catalytic cycle for a Pd/dcypt-catalyzed C-H activation and alkenylation reaction, for instance between an imidazole and an enol pivalate (B1233124), can be proposed based on established mechanistic principles and experimental observations.

Proposed Catalytic Cycle for C-H Alkenylation:

Oxidative Addition: The cycle begins with the oxidative addition of the enol pivalate (R-OPiv) to a low-valent Pd(0)-dcypt complex. This step forms a Pd(II) intermediate, which has been identified as the catalyst's resting state in the C-H alkenylation of imidazoles. researchgate.net

Reductive Elimination: Following C-H activation, a new Pd(II) intermediate is formed, bearing both the imidazole and the alkenyl group. This species undergoes reductive elimination to form the C-C bond of the alkenylated imidazole product.

Catalyst Regeneration: The reductive elimination step regenerates the active Pd(0)-dcypt catalyst, which can then enter a new catalytic cycle. The only byproduct in this idealized cycle is pivalic acid. researchgate.net

| Step | Description | Metal Oxidation State Change | Key Species |

|---|---|---|---|

| 1. Oxidative Addition | Enol pivalate adds to the metal center, cleaving the C-O bond. | Pd(0) → Pd(II) | (dcypt)Pd(alkenyl)(OPiv) |

| 2. C-H Activation | The C-H bond of the imidazole is cleaved via a concerted metalation-deprotonation mechanism. | No Change | (dcypt)Pd(alkenyl)(imidazolyl) |

| 3. Reductive Elimination | The alkenyl and imidazolyl groups couple, forming the product. | Pd(II) → Pd(0) | Alkenylated imidazole product |

| 4. Catalyst Regeneration | The active Pd(0) species is reformed. | No Change | (dcypt)Pd(0) |

Role of the dcypt Ligand in Modulating Reaction Pathways and Selectivity

The efficacy of the dcypt ligand in catalysis is directly attributable to its distinct steric and electronic characteristics. Phosphine (B1218219) ligands, in general, are soft, σ-donating ligands that stabilize transition metal complexes and modulate their reactivity. tcichemicals.com The specific features of dcypt play a crucial role in promoting key elementary steps within the catalytic cycle.

Steric Bulk: The two dicyclohexylphosphino groups are exceptionally bulky. This steric hindrance is critical for promoting the reductive elimination step, which is often challenging. tcichemicals.com The bulkiness of the ligands forces the coordinated groups on the metal center into close proximity, facilitating the bond formation necessary to release the product and regenerate the catalyst. This steric pressure can also prevent catalyst deactivation pathways, such as the formation of stable, unreactive dimer species.

Electron-Donating Properties: As trialkylphosphines, the dicyclohexylphosphino moieties are strong electron donors. tcichemicals.com This high electron density on the phosphorus atoms is transferred to the metal center, which in turn increases the metal's reactivity towards oxidative addition. tcichemicals.com For substrates that are typically less reactive, such as aryl chlorides or phenol derivatives, this enhanced reactivity is essential for the catalytic cycle to proceed efficiently. kanto.co.jptcichemicals.com

Bite Angle: The thiophene (B33073) backbone functions as a rigid spacer between the two phosphine groups, defining a specific P-M-P "bite angle" in the resulting metallacycle. The bite angle is a critical geometric parameter that influences the energy barriers of catalytic steps, particularly oxidative addition and reductive elimination. vu.nl While the precise bite angle of dcypt complexes determines the optimal geometry for the transition states of these steps, its rigid nature helps maintain a consistent coordination environment throughout the catalytic process.

| Ligand Feature | Property | Influence on Catalytic Steps |

|---|---|---|

| Dicyclohexyl Groups | High steric bulk | Promotes reductive elimination; prevents catalyst deactivation. tcichemicals.com |

| Phosphino Moieties | Strongly electron-donating (σ-donor) | Accelerates oxidative addition by increasing electron density on the metal. tcichemicals.com |

| Thiophene Backbone | Defined, rigid bite angle | Optimizes the geometry of the metal center for catalytic transformations. vu.nl |

Isolation and Detailed Characterization of Key Organometallic Intermediates

The direct isolation and characterization of catalytic intermediates provide definitive proof of a proposed mechanism. However, these species are often transient and highly reactive, making their isolation challenging. In mechanistic studies of a Pd/dcypt-catalyzed C-H alkenylation of imidazoles, the catalyst resting state was identified. researchgate.net The resting state is the most stable intermediate in the catalytic cycle and accumulates to the highest concentration during the reaction.

Through careful reaction monitoring, the major species present during catalysis was determined to be the Pd(II) product of oxidative addition of the enol pivalate to the (dcypt)Pd(0) complex. researchgate.net This (dcypt)Pd(II)(alkenyl)(pivalate) intermediate is the most stable species in the cycle, indicating that the subsequent C-H activation step is energetically more demanding and thus slower.

While a full crystallographic or spectroscopic characterization of this specific intermediate from an active catalytic system is not available, its identity provides crucial insight. It confirms that oxidative addition is facile and reversible and that the C-H activation step is the bottleneck of the reaction. The characterization of such intermediates typically relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ³¹P NMR for phosphine ligands), X-ray crystallography, and mass spectrometry.

Kinetic and Thermodynamic Analyses of dcypt-Mediated Processes

Kinetic and thermodynamic studies quantify the energy barriers and driving forces of a reaction, offering deep mechanistic insight. A key finding from investigations into dcypt-catalyzed reactions is the identification of the turnover-limiting step. researchgate.net

The concepts of kinetic versus thermodynamic control are also central to understanding selectivity in such reactions. In related palladium-catalyzed C-H activation processes, it has been shown that different products can be favored under different conditions. nih.gov For example, the formation of a six-membered palladacycle intermediate can be kinetically favored (formed faster at lower temperatures), while a five-membered palladacycle may be the thermodynamically more stable product (favored at higher temperatures where the reaction can equilibrate). nih.gov

While specific activation energies and thermodynamic parameters for dcypt-mediated processes are not extensively documented in the literature, the identification of the rate-limiting step provides a critical piece of the kinetic puzzle. It directs future efforts in catalyst optimization toward lowering the energy barrier of this specific step, for example, by modifying the ligand structure or adjusting reaction conditions.

Theoretical and Computational Studies on 3,4 Bis Dicyclohexylphosphino Thiophene and Its Metal Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties of the dcypt ligand and its coordination compounds. The dcypt ligand features two bulky, electron-donating dicyclohexylphosphino groups attached to a thiophene (B33073) backbone. This unique structure imparts specific electronic characteristics that are crucial for its effectiveness in catalysis.

DFT studies on related metal-diphosphine-thiophene systems reveal a significant electronic interplay between the metal center, the phosphine (B1218219) donors, and the thiophene ring. A key feature is the π-backbonding interaction, which involves a three-center, four-electron interaction between the diphosphine, the metal, and the thiophene ligand. This cooperative bonding leads to a redistribution of charge, where electron density is donated from the metal and the phosphine groups into the thiophene ring. Atoms-in-molecules (AIM) fragment analysis can quantify this charge transfer, confirming the role of the thiophene as an electronic reservoir.

While specific molecular orbital diagrams for free dcypt are not extensively detailed in the literature, its behavior in complexes, particularly with nickel, suggests it functions as a strong σ-donating and π-accepting ligand. The electron-rich nature of the dicyclohexylphosphino groups enhances the electron density at the metal center, which is crucial for facilitating key catalytic steps such as oxidative addition. The electronic properties of dcypt are fundamental to its ability to stabilize low-valent metal centers and to modulate the reactivity of the catalytic species.

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Computational modeling has been instrumental in mapping the complex reaction mechanisms of catalysts derived from the dcypt ligand. DFT calculations allow for the localization of intermediates and transition states along a reaction coordinate, providing a detailed free energy profile that explains reaction rates and selectivity.

A notable example is the nickel-catalyzed decarbonylative Suzuki–Miyaura coupling of esters. Although detailed calculations were performed with a model phosphine, the principles apply to systems using dcypt. The mechanism involves several key steps, each with a calculated energy barrier. nih.gov The initial step is the C(acyl)–O oxidative addition of the ester to the Ni(0) center. nih.gov This is followed by the formation of a unique nickel-carbonate cluster intermediate in the presence of a base like Na₂CO₃. nih.gov Subsequent steps, including decarbonylation, transmetalation with the boronic acid, and reductive elimination, were also modeled to complete the catalytic cycle. nih.gov

In a combined experimental and computational study of the nickel-catalyzed C–O silylation of aryl esters, DFT was used to elucidate the elementary steps. acs.org The calculations revealed that the transmetalation process with the silylborane species (Et₃SiBPin) is the turnover-limiting step, with a calculated energy barrier of 22.4 kcal mol⁻¹. acs.org This finding was consistent with the experimentally observed reaction kinetics. acs.org The study also computationally explored the equilibrium between mononickel and dinickel complexes, providing insight into the nature of the catalyst resting state. acs.org

Below is a table summarizing representative Gibbs free energy data obtained from DFT calculations for a nickel-catalyzed reaction pathway.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| II | Mononickel Oxidative Addition Complex | 0.0 |

| TSII-III | Transition State for Transmetalation | +22.4 |

| IV | Intermediate after Transmetalation | +12.6 |

| 2a | Dinickel Complex | -10.6 |

This interactive table presents calculated relative Gibbs free energies for key species in a Ni-catalyzed C-O silylation reaction, illustrating the energy landscape of the catalytic cycle. Data sourced from reference acs.org.

Prediction of Ligand-Metal Interactions and Complex Thermodynamic Stability

DFT calculations have been used to assess the thermodynamic stability of various intermediates in catalytic cycles involving dcypt-metal complexes. In the study of C–O silylation, the equilibrium between a mononickel oxidative addition complex and a dinickel species was investigated. acs.org The calculations showed that the formation of the dinickel complex was exergonic by -10.6 kcal mol⁻¹, indicating that this dinickel species is thermodynamically more stable and could act as a catalyst reservoir. acs.org Such calculations are crucial for understanding off-cycle species that can impact catalyst efficiency.

The strength of the interaction between the phosphine donors of dcypt and the metal is also a key factor. Computational studies on similar phosphine ligands have shown that stronger phosphorus donors lead to thermodynamically more stable complexes. researchgate.net The electronic and steric properties of the dicyclohexyl groups in dcypt contribute to both the stability of the metal complex and its reactivity, preventing undesirable side reactions and promoting the desired catalytic turnover.

Synergistic Approaches: Integrating Computational Predictions with Experimental Observations

The most powerful insights are often gained when computational predictions are integrated with experimental observations. This synergistic approach allows for the validation of theoretical models and provides a comprehensive understanding of complex chemical systems.

The investigation of the Ni-catalyzed C–O silylation of aryl esters serves as an excellent example of this synergy. acs.org Experimental data suggested the formation of unusual dinickel complexes during the reaction. acs.org DFT calculations not only corroborated this observation by demonstrating the thermodynamic favorability of the dinickel species but also clarified its role as an off-cycle reservoir that evolves into the catalytically active monomeric intermediates. acs.org The theoretical finding that transmetalation was the rate-determining step was also in agreement with experimental kinetic studies. acs.org

Furthermore, in the development of a nickel-catalyzed α-arylation of ketones using dcypt as a ligand, a key intermediate from the proposed C–O oxidative addition was successfully isolated and characterized by X-ray crystallography. researchgate.net This experimental confirmation of a theoretically proposed intermediate provides strong evidence for the predicted reaction mechanism and showcases the predictive power of computational models when used in concert with experimental work. researchgate.net These examples underscore how the integration of theory and experiment is crucial for advancing the rational design of catalysts and for a deeper understanding of their function at a molecular level.

Advanced Spectroscopic and Analytical Characterization Techniques in Dcypt Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,4-Bis(dicyclohexylphosphino)thiophene in solution. Commercial suppliers confirm that the compound's structure is verified by NMR analysis. ereztech.com

³¹P NMR: Phosphorus-31 NMR is particularly crucial for this molecule, as it directly probes the chemical environment of the two phosphorus atoms. A ³¹P NMR spectrum would be expected to show a single resonance, indicating the chemical equivalence of the two dicyclohexylphosphino groups. The chemical shift of this signal provides information about the electronic state of the phosphorus atoms. While specific chemical shift data is not detailed in the available literature, analytical reports confirm the compound conforms to its expected structure via ³¹P NMR. ereztech.com

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in the molecule. The spectrum would feature distinct signals corresponding to the protons on the thiophene (B33073) ring and the multiple, overlapping signals for the protons of the cyclohexyl rings. The integration of these signals would correspond to the ratio of protons in the different parts of the molecule, while coupling patterns would help to confirm the connectivity.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. For 3,4-Bis(dicyclohexylphosphino)thiophene, the IR spectrum would be expected to display characteristic absorption bands that confirm its structure:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the C-H bonds in the cyclohexyl groups.

Thiophene Ring Vibrations: Weaker absorptions corresponding to the C-H and C=C stretching of the thiophene ring.

P-C Vibrations: Signals associated with the phosphorus-carbon bonds.

C-S Vibrations: Vibrational modes involving the carbon-sulfur bond of the thiophene ring.

This technique is primarily used for qualitative confirmation of the molecular structure and to ensure the absence of impurities with other functional groups (e.g., P=O).

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) in a compound. This data is used to confirm the empirical formula and assess the purity of the synthesized material. The molecular formula for 3,4-Bis(dicyclohexylphosphino)thiophene is C₂₈H₄₆P₂S. ereztech.comnih.gov The theoretical elemental composition can be compared against experimentally determined values.

| Element | Theoretical Mass % | Experimental Mass % ereztech.com |

|---|---|---|

| Carbon (C) | 70.55% | 69.1 - 72.3% |

| Hydrogen (H) | 9.73% | 9.5 - 10.0% |

| Phosphorus (P) | 12.99% | Not Reported |

| Sulfur (S) | 6.73% | Not Reported |

The close correlation between the theoretical and experimental values for carbon and hydrogen confirms the compound's composition and high purity. ereztech.com

Electrochemical Characterization of Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule—its ability to be oxidized or reduced. For 3,4-Bis(dicyclohexylphosphino)thiophene, CV could provide valuable insights into its electronic characteristics. The experiment would involve measuring the current response as the electrical potential is swept across a range. This could reveal the oxidation potential of the electron-rich thiophene ring or the phosphorus atoms. Such information is critical for applications in catalysis, where the ligand's electronic properties can influence the activity of a metal center, and in materials science, where the redox stability is key for electronic devices. While CV is a standard method for characterizing thiophene-based materials and their polymers, specific electrochemical data for the isolated 3,4-Bis(dicyclohexylphosphino)thiophene ligand is not available in the surveyed literature. researchgate.netresearchgate.net

Emerging Directions and Future Research in 3,4 Bis Dicyclohexylphosphino Thiophene Chemistry

Rational Design of New dcypt Derivatives for Tailored Catalytic Performance

The performance of a metal catalyst is intrinsically linked to the properties of its coordinating ligands. The rational design of new derivatives of dcypt offers a powerful strategy to tailor the catalytic performance for specific applications. rsc.orgucl.ac.uk This involves the strategic modification of the dcypt scaffold to modulate its steric and electronic characteristics.

Future research in this area will likely focus on several key strategies for modifying the dcypt ligand. One approach involves the introduction of various functional groups onto the thiophene (B33073) ring. For instance, the incorporation of electron-donating or electron-withdrawing substituents can alter the electron density at the phosphorus atoms, thereby influencing the metal-ligand bond strength and the reactivity of the catalytic center. nih.gov Another avenue of exploration is the modification of the cyclohexyl groups. While the bulky nature of these groups is crucial for creating a specific steric environment around the metal center, subtle changes to their structure could lead to improved selectivity in certain reactions.

The table below outlines potential modifications to the dcypt structure and their predicted effects on catalytic performance.

| Modification Strategy | Targeted Property | Potential Impact on Catalysis | Illustrative Derivative Class |

| Substitution on the thiophene ring | Electronic Effects | Enhanced catalyst activity and stability | 2,5-dihalo-3,4-bis(dicyclohexylphosphino)thiophene |

| Variation of the P-substituents | Steric Hindrance | Improved stereoselectivity and regioselectivity | 3,4-bis(di-tert-butylphosphino)thiophene |

| Introduction of chiral moieties | Asymmetric Induction | Enantioselective catalysis | Chiral-functionalized dcypt derivatives |

| Attachment of solubilizing groups | Solubility | Enhanced performance in different solvent systems | Sulfonated or polyether-functionalized dcypt |

The systematic synthesis and screening of libraries of such dcypt derivatives will be crucial for identifying optimal ligands for specific chemical transformations. nih.govnih.gov This approach, combining synthetic chemistry with high-throughput screening, will accelerate the discovery of next-generation catalysts with superior performance.

Exploration of Novel Reaction Substrates and Chemical Transformations

While dcypt-based catalysts have shown promise in established cross-coupling reactions, a significant area of future research lies in expanding their application to novel reaction substrates and chemical transformations. The unique properties of dcypt may enable catalytic cycles that are inaccessible with more conventional phosphine (B1218219) ligands.

One promising direction is the use of dcypt in the activation of challenging substrates. For example, the development of catalytic systems for the cross-coupling of traditionally unreactive electrophiles, such as aryl chlorides or sulfonates, remains a significant goal in organic synthesis. The electron-rich nature of the dcypt ligand could facilitate the oxidative addition step in these challenging reactions. researchgate.netresearchgate.net Furthermore, the exploration of unconventional nucleophiles in dcypt-catalyzed reactions could lead to the development of new methods for the formation of carbon-heteroatom bonds.

The table below highlights potential new frontiers for dcypt-based catalysis.

| Reaction Class | Novel Substrate Type | Potential Transformation | Significance |

| Cross-Coupling Reactions | Diazonium Salts | C-C and C-heteroatom bond formation | Environmentally benign alternative to aryl halides. researchgate.net |

| C-H Activation/Functionalization | Unactivated C-H bonds in arenes and alkanes | Direct arylation, alkylation, or amination | Atom-economical and step-efficient synthesis. |

| Multicomponent Reactions | Diverse combinations of simple starting materials | One-pot synthesis of complex molecules | Increased synthetic efficiency and reduced waste. researcher.life |

| Polymerization Catalysis | Novel monomers | Synthesis of functional polymers with controlled architectures | Development of advanced materials. |

The investigation of dcypt in these and other emerging reaction classes will not only expand the toolkit of synthetic chemists but also provide deeper insights into the fundamental principles of catalysis.

Strategies for Heterogenization and Supported Catalysis with dcypt Complexes

A major drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products, which can lead to product contamination and catalyst loss. rsc.orgcityu.edu.hk Heterogenization, the immobilization of a homogeneous catalyst onto a solid support, offers a practical solution to this problem, combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. escholarship.orgunt.eduresearchgate.net

Future research will focus on developing robust and efficient methods for the heterogenization of dcypt complexes. Several strategies can be envisioned, including:

Covalent Attachment: Functionalized dcypt derivatives can be covalently linked to solid supports such as silica, polymers, or graphene oxide. nih.govmdpi.com This approach can provide highly stable supported catalysts, although care must be taken to ensure that the tethering does not negatively impact catalytic activity.

Encapsulation: dcypt complexes can be physically entrapped within the pores of materials like zeolites or metal-organic frameworks (MOFs). researchgate.netwikipedia.org This method can prevent catalyst leaching while still allowing access of the reactants to the active sites.

Ion Exchange: For cationic dcypt-metal complexes, immobilization can be achieved through ion exchange with supports containing anionic sites.

The table below compares different approaches for the heterogenization of dcypt catalysts.

| Heterogenization Method | Support Material | Advantages | Challenges |

| Covalent Grafting | Silica, Polystyrene | High catalyst stability, low leaching. rsc.org | Potential for reduced activity due to steric hindrance. |

| Encapsulation | Metal-Organic Frameworks (MOFs) | Uniform and well-defined active sites. wikipedia.org | Diffusion limitations for bulky substrates. |

| Adsorption | Carbon Nanotubes, Graphene | High surface area, potential for electronic interactions. | Weaker catalyst-support interaction, potential for leaching. |

| Supported Nanoparticle Formation | Various supports | High catalytic activity, potential for synergistic effects. mdpi.com | Control of nanoparticle size and distribution. |

The development of these supported dcypt catalysts will be crucial for their application in industrial processes, where catalyst reusability and process sustainability are of paramount importance. mdpi.comresearchgate.netmdpi.com

Development of Advanced Spectroscopic and Computational Methodologies for In-Situ Mechanistic Probing

A deep understanding of the reaction mechanism is essential for the rational design of improved catalysts. youtube.com In recent years, the development of advanced spectroscopic and computational techniques has revolutionized the study of catalytic processes. aspbs.comrsc.org Future research on dcypt chemistry will undoubtedly leverage these powerful tools to gain unprecedented insights into the structure and reactivity of dcypt-metal complexes.

In-situ spectroscopic techniques, which allow for the observation of the catalyst under actual reaction conditions, are particularly valuable for identifying key intermediates and understanding the dynamics of the catalytic cycle. dtu.dkrsc.orgyoutube.com Techniques such as high-pressure NMR and IR spectroscopy can provide real-time information about the species present in the reaction mixture.

In parallel with experimental studies, computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms at the molecular level. frontiersin.orgresearchgate.netvcu.edu DFT calculations can be used to model the structures of catalytic intermediates, calculate reaction energy profiles, and predict the effects of ligand modifications on catalyst performance. researchgate.netchemrxiv.org

The table below summarizes the application of various advanced techniques for studying dcypt-catalyzed reactions.

| Methodology | Information Obtained | Relevance to dcypt Catalysis |

| In-situ NMR Spectroscopy | Identification of solution-phase intermediates and resting states. rsc.org | Elucidation of the dominant species in the catalytic cycle. |

| In-situ IR Spectroscopy | Monitoring of ligand coordination and substrate activation. | Understanding the role of the dcypt ligand in the reaction. |

| X-ray Absorption Spectroscopy (XAS) | Determination of metal oxidation state and coordination environment. rsc.org | Probing the electronic structure of the active catalyst. |

| Density Functional Theory (DFT) | Reaction energy profiles, structures of intermediates and transition states. frontiersin.orgresearchgate.netvcu.eduresearchgate.netchemrxiv.org | Rationalizing experimental observations and guiding catalyst design. |

The synergistic application of these advanced experimental and computational methods will be crucial for unraveling the intricate details of dcypt-catalyzed reactions and for guiding the development of the next generation of highly efficient and selective catalysts.

Q & A

Q. What are the recommended synthetic routes for preparing 3,4-Bis(dicyclohexylphosphino)thiophene, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions using thiophene derivatives and dicyclohexylphosphine precursors. A common approach involves reacting 3,4-dibromothiophene with dicyclohexylphosphine in the presence of a nickel or palladium catalyst under inert conditions. Post-synthesis, purification via column chromatography (using neutral alumina) or recrystallization in anhydrous toluene is critical. Purity (>95%) can be verified using gas chromatography (GC) . For analogous thiophene derivatives, methods like lithiation followed by phosphination have been reported, requiring strict temperature control (-78°C to 0°C) to avoid side reactions .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : P NMR to confirm phosphine coordination (δ ~ -15 to -25 ppm for dicyclohexylphosphino groups) and H/C NMR for backbone integrity.

- Elemental Analysis : To validate stoichiometry (C, H, S, P).

- GC/MS : For purity assessment (>95% GC) and detection of volatile byproducts .

- X-ray Crystallography : To resolve steric effects of dicyclohexyl groups, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .

Q. How should researchers handle and store this compound to ensure stability?

The compound is air- and moisture-sensitive due to its phosphine groups. Storage at 0–6°C under argon or nitrogen in amber glass vials is mandatory to prevent oxidation. Before use, degas solvents (e.g., THF, toluene) and work under Schlenk-line or glovebox conditions. Monitor for discoloration (yellowing indicates decomposition) .

Q. What role does this compound play as a ligand in transition metal catalysis?

Its dicyclohexylphosphino groups act as strong σ-donors, forming stable complexes with late transition metals (e.g., Pd, Pt, Rh). The thiophene backbone provides π-conjugation, potentially enhancing electron transfer in catalytic cycles. Compared to smaller ligands (e.g., PPh), the cyclohexyl groups impose steric bulk, which can suppress undesired side reactions like β-hydride elimination in cross-couplings .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this ligand in C–C bond-forming reactions?

- Kinetic Studies : Monitor reaction rates using in situ P NMR to track metal-ligand coordination dynamics.

- DFT Calculations : Model steric parameters (e.g., percent buried volume, %V) to correlate ligand structure with catalytic activity.

- Isolation of Intermediates : Trap metal complexes (e.g., [Pd(0)(ligand)]) via low-temperature crystallization for X-ray analysis .

Q. How should researchers address contradictions in reported catalytic efficiencies involving this ligand?

Discrepancies often arise from:

- Impurity Effects : Trace oxygen or moisture can oxidize phosphine ligands; verify purity via GC and use rigorous purification protocols .

- Solvent/Metal Source : Polar solvents (DMF, MeCN) may dissociate the ligand, while Pd(dba) vs. Pd(OAc) can alter precatalyst activation.

- Steric vs. Electronic Balance : Compare turnover numbers (TON) in structurally related reactions (e.g., Suzuki vs. Heck couplings) to isolate contributing factors .

Q. What strategies optimize electronic tuning of this ligand for asymmetric catalysis?

- Backbone Modification : Introduce electron-withdrawing groups (e.g., -CF) to the thiophene ring to modulate metal center electron density.

- Chiral Derivatives : Synthesize enantiopure analogs by replacing cyclohexyl groups with chiral phosphines (e.g., Josiphos derivatives).

- Spectroscopic Probes : Use UV-vis and EPR to study charge-transfer transitions in metal complexes .

Q. How does this ligand perform in photocatalytic applications compared to traditional diphosphines?

Preliminary studies on analogous thiophene-based ligands suggest enhanced light absorption in the UV-vis range (λ ~ 350 nm). Test photocatalytic activity in reductive dehalogenation or H evolution, comparing turnover frequencies (TOF) with ligands like dppe or Xantphos. Monitor stability under irradiation via cyclic voltammetry to assess oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.